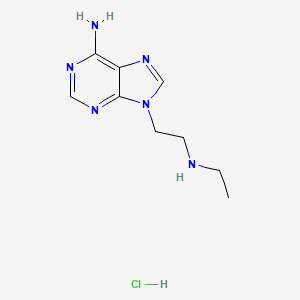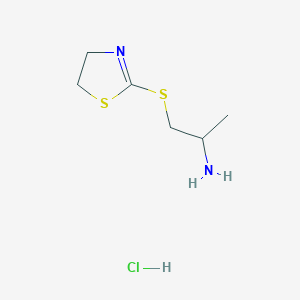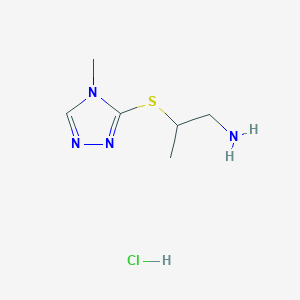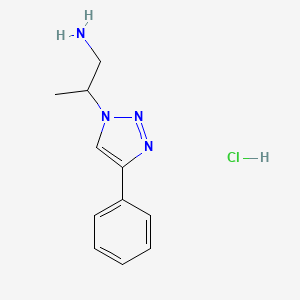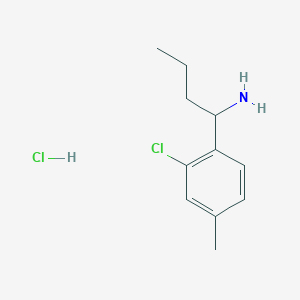
1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride
Descripción general
Descripción
1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride, commonly known as “chlorpheniramine hydrochloride”, is an antihistamine drug used to treat allergic reactions, hay fever, and other symptoms of allergies. It is a histamine H1-receptor antagonist, meaning it works by blocking the action of histamine, a chemical produced by the body to cause allergic reactions. Chlorpheniramine hydrochloride has a wide range of applications, from treating allergies and hay fever to relieving symptoms of the common cold.
Aplicaciones Científicas De Investigación
Organic Synthesis
This compound is utilized in organic synthesis, particularly in reactions at the benzylic position. It can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions are crucial for constructing complex molecules, making this compound a valuable reagent in synthetic organic chemistry.
Pharmacology
In pharmacology, “1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride” is used for pharmaceutical testing as a high-quality reference standard . It helps ensure the accuracy of analytical methods and the reliability of drug formulations.
Medicinal Chemistry
The compound finds applications in medicinal chemistry, where it may serve as a building block for the synthesis of potential therapeutic agents. Its structure allows for the introduction of various functional groups that can modulate biological activity .
Biochemistry
Biochemists may employ this compound in the study of enzyme-catalyzed reactions involving amines. It can act as a substrate or inhibitor to elucidate enzyme mechanisms or to screen for enzyme activity .
Chemical Engineering
In chemical engineering, this compound’s properties are important for process development. Its stability under different conditions and reactivity profile are essential for designing safe and efficient industrial-scale chemical processes .
Materials Science
Lastly, in materials science, “1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride” could be used in the development of new materials. Its incorporation into polymers or coatings could impart desirable characteristics like increased durability or chemical resistance .
Propiedades
IUPAC Name |
1-(2-chloro-4-methylphenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-3-4-11(13)9-6-5-8(2)7-10(9)12;/h5-7,11H,3-4,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZZTZMPYIKZKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)C)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



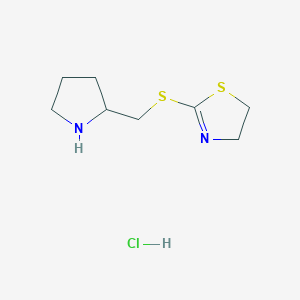



![1-[2-(Methylamino)ethyl]pyrrolidine-2,5-dione hydrochloride](/img/structure/B1432851.png)
